molecular formula C23H22F2 B14108764 1-(4-ethylphenyl)-2,3-difluoro-4-(4-propylphenyl)benzene CAS No. 157248-25-4

1-(4-ethylphenyl)-2,3-difluoro-4-(4-propylphenyl)benzene

Cat. No.: B14108764
CAS No.: 157248-25-4
M. Wt: 336.4 g/mol
InChI Key: ALSCPZRLSDLPES-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-2,3-difluoro-4-(4-propylphenyl)benzene is an aromatic compound characterized by the presence of three benzene rings, each substituted with different functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-2,3-difluoro-4-(4-propylphenyl)benzene typically involves electrophilic aromatic substitution reactionsCommon reagents used in these reactions include halogenating agents, Friedel-Crafts alkylation reagents, and fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-2,3-difluoro-4-(4-propylphenyl)benzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of specific functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or halogen groups.

Scientific Research Applications

1-(4-ethylphenyl)-2,3-difluoro-4-(4-propylphenyl)benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-2,3-difluoro-4-(4-propylphenyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biochemical processes. Additionally, the presence of functional groups such as ethyl, difluoro, and propyl can modulate its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-2,3-difluoro-4-(4-propylphenyl)benzene
  • 1-(4-ethylphenyl)-2,3-difluoro-4-(4-butylphenyl)benzene
  • 1-(4-ethylphenyl)-2,3-difluoro-4-(4-isopropylphenyl)benzene

Uniqueness

1-(4-ethylphenyl)-2,3-difluoro-4-(4-propylphenyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.

Properties

CAS No.

157248-25-4

Molecular Formula

C23H22F2

Molecular Weight

336.4 g/mol

IUPAC Name

1-(4-ethylphenyl)-2,3-difluoro-4-(4-propylphenyl)benzene

InChI

InChI=1S/C23H22F2/c1-3-5-17-8-12-19(13-9-17)21-15-14-20(22(24)23(21)25)18-10-6-16(4-2)7-11-18/h6-15H,3-5H2,1-2H3

InChI Key

ALSCPZRLSDLPES-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=C(C(=C(C=C2)C3=CC=C(C=C3)CC)F)F

Origin of Product

United States

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